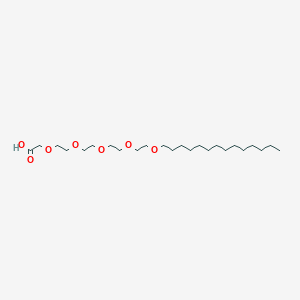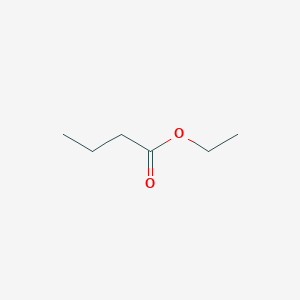
3,6,9,12,15-Pentaoxanonacosanoicacid
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxanonacosanoicacid, also known as PAN, is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAN is a long-chain fatty acid that contains five ether oxygen atoms in its backbone, making it a highly polar molecule. The synthesis of PAN is challenging, and only a few methods have been reported in the literature. However, its unique structure and properties make it an attractive candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxanonacosanoicacid is not well understood. However, it is believed that its unique structure and properties make it an attractive candidate for various applications. 3,6,9,12,15-Pentaoxanonacosanoicacid is a highly polar molecule, and its ether oxygen atoms make it an excellent candidate for the synthesis of various materials. In the field of biomedicine, 3,6,9,12,15-Pentaoxanonacosanoicacid's polar nature makes it an attractive candidate for drug delivery applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,6,9,12,15-Pentaoxanonacosanoicacid are not well understood. However, it is believed that its unique structure and properties make it an attractive candidate for various applications. 3,6,9,12,15-Pentaoxanonacosanoicacid has been shown to have low toxicity and biocompatibility, making it an attractive candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,6,9,12,15-Pentaoxanonacosanoicacid is its unique structure and properties, which make it an attractive candidate for various applications. However, its synthesis is challenging, and only a few methods have been reported in the literature. This limits its availability for lab experiments. Additionally, 3,6,9,12,15-Pentaoxanonacosanoicacid's highly polar nature makes it challenging to dissolve in nonpolar solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3,6,9,12,15-Pentaoxanonacosanoicacid. One direction is the development of new synthesis methods that can yield 3,6,9,12,15-Pentaoxanonacosanoicacid in higher yields. Another direction is the study of 3,6,9,12,15-Pentaoxanonacosanoicacid's mechanism of action, which can provide insights into its potential applications. Additionally, the study of 3,6,9,12,15-Pentaoxanonacosanoicacid's interactions with various biomolecules can provide insights into its potential use as a drug delivery agent. Finally, the study of 3,6,9,12,15-Pentaoxanonacosanoicacid's interactions with various materials can provide insights into its potential use as a building block for the synthesis of various materials.
Conclusion:
In conclusion, 3,6,9,12,15-Pentaoxanonacosanoicacid is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it an attractive candidate for the synthesis of various materials and for biomedical applications. However, its synthesis is challenging, and more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3,6,9,12,15-Pentaoxanonacosanoicacid is a multi-step process that involves the reaction of a long-chain fatty acid with a diazomethane reagent. The first step involves the protection of the carboxylic acid group using a suitable protecting group. This is followed by the reaction of the protected fatty acid with a diazomethane reagent to form the corresponding methyl ester. The final step involves the deprotection of the methyl ester to yield 3,6,9,12,15-Pentaoxanonacosanoicacid. This synthesis method has been reported to yield 3,6,9,12,15-Pentaoxanonacosanoicacid in moderate to good yields.
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxanonacosanoicacid has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,6,9,12,15-Pentaoxanonacosanoicacid is in the field of materials science, where it has been used as a building block for the synthesis of various polymers. 3,6,9,12,15-Pentaoxanonacosanoicacid has also been used as a surfactant in the synthesis of nanoparticles and as a template for the synthesis of mesoporous materials. In the field of biomedicine, 3,6,9,12,15-Pentaoxanonacosanoicacid has been studied for its potential use as a drug delivery agent and as a biosensor.
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-15-16-28-17-18-29-19-20-30-21-22-31-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIQNHHOHZZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403909 | |
| Record name | 3,6,9,12,15-Pentaoxanonacosanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15-Pentaoxanonacosanoicacid | |
CAS RN |
120001-52-7 | |
| Record name | 3,6,9,12,15-Pentaoxanonacosanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-PENTAOXANONACOSAN-1-OIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)












